molecular formula C21H26O2 B12305640 Levonorgestrel Impurity A

Levonorgestrel Impurity A

Cat. No.: B12305640
M. Wt: 310.4 g/mol
InChI Key: PIGNQOCLJHWTGZ-UHFFFAOYSA-N
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Description

8(14)-Dehydro Norgestrel is a synthetic steroidal progestin, which is a derivative of norgestrel. It is used primarily in hormonal contraceptives and hormone replacement therapy. This compound is known for its high potency and effectiveness in regulating reproductive hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8(14)-Dehydro Norgestrel involves multiple steps, starting from basic steroidal precursors. The process typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

    Ethynylation: Addition of an ethynyl group to the steroid structure.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds, resulting in the dehydro form of norgestrel.

Industrial Production Methods

Industrial production of 8(14)-Dehydro Norgestrel follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reactants are processed in batches.

    Continuous Flow Processing: Reactants are continuously fed into the reaction chamber, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

8(14)-Dehydro Norgestrel undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Addition of hydrogen atoms to reduce double bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated, ethynylated, and dehydrogenated derivatives of the original compound.

Scientific Research Applications

8(14)-Dehydro Norgestrel has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Used in the development of contraceptives and hormone replacement therapies.

    Industry: Employed in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

8(14)-Dehydro Norgestrel exerts its effects by binding to progesterone receptors in the body. This binding inhibits ovulation, alters the cervical mucus to prevent sperm penetration, and changes the endometrial lining to prevent implantation. The molecular targets include the hypothalamus, pituitary gland, and reproductive organs.

Comparison with Similar Compounds

Similar Compounds

    Levonorgestrel: A stereoisomer of norgestrel with similar hormonal activity.

    Norgestimate: Another synthetic progestin used in contraceptives.

    Desogestrel: A third-generation progestin with a different side chain structure.

Uniqueness

8(14)-Dehydro Norgestrel is unique due to its high potency and specific binding affinity to progesterone receptors. It has a distinct dehydro structure that differentiates it from other progestins, providing unique pharmacological properties.

Properties

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNQOCLJHWTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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